molecular formula C11H20N2O2 B13071491 rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate

rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate

Cat. No.: B13071491
M. Wt: 212.29 g/mol
InChI Key: SENOIERVHIUDCX-VGMNWLOBSA-N
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Description

rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate: is a chemical compound with the molecular formula C11H20N2O2. It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate typically involves the reaction of a suitable azabicyclo compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve bulk synthesis methods where the reactants are combined in large reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an amine .

Scientific Research Applications

Chemistry: In chemistry, rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is often used in the study of enzyme mechanisms and protein-ligand interactions. Its bicyclic structure makes it a useful tool for probing the active sites of enzymes .

Medicine: In the pharmaceutical industry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate

Comparison: Compared to these similar compounds, rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate has a unique stereochemistry that may result in different biological activities and chemical reactivity. Its specific configuration allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9+/m1/s1

InChI Key

SENOIERVHIUDCX-VGMNWLOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]2CC[C@@H]1N2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1N2

Origin of Product

United States

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